Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(7(10)14-11-5)8(12)13-9(2,3)4/h10H2,1-4H3 |
InChI Key |
IOICRGXLHNURKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-methyl-4-isothiazolecarboxylate with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as metal salts or organic acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isothiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Isothiazole and Oxazole Derivatives
*Calculated based on molecular formula C₉H₁₄N₂O₃S.
Key Observations :
- Ring Heteroatoms : Replacement of sulfur (isothiazole) with oxygen (oxazole/isoxazole) alters electronic properties. Isothiazoles are more π-electron-deficient, influencing reactivity in nucleophilic substitution reactions .
- Ester Groups : tert-butyl esters provide steric protection and slow hydrolysis compared to ethyl esters, which are more labile under basic conditions .
- Substituent Positioning : Methyl at position 3 (isothiazole) versus position 2 (oxazole) affects steric interactions in binding to biological targets .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : Tert-butyl derivatives generally require low-temperature storage (-20°C) to prevent decomposition, whereas ethyl esters have higher thermal stability .
- Acid Sensitivity: The tert-butyl group in the target compound may release isobutylene gas when exposed to strong mineral acids, a hazard noted in tert-butyl alcohol derivatives .
Biological Activity
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes various findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research has indicated that isothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . A study reported that certain isothiazole derivatives demonstrated good activity against Mycobacterium tuberculosis , suggesting that modifications in the thiazole structure can lead to enhanced efficacy against resistant strains .
Antitubercular Properties
The antitubercular activity of related compounds has been extensively studied. For example, derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides exhibited growth inhibitory effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . These compounds were noted for their low cytotoxicity and stability in human liver microsomes, making them promising candidates for further development in tuberculosis treatment .
The mechanisms underlying the biological activities of isothiazoles often involve inhibition of critical enzymes or pathways within microbial cells. For instance, some studies have shown that isothiazoles can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are involved in inflammatory processes . This suggests that this compound may possess anti-inflammatory properties in addition to its antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of isothiazole derivatives. Variations in substituents on the thiazole ring can significantly affect biological activity. For instance, modifications that enhance hydrophilicity or introduce electron-withdrawing groups can improve interactions with target enzymes or receptors .
Case Studies
- Antimicrobial Testing : A series of substituted isothiazoles were tested against various bacterial strains. Compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications could lead to more potent antimicrobial agents .
- Antitubercular Activity : In a study focusing on antitubercular compounds, several derivatives exhibited strong inhibitory effects on Mycobacterium tuberculosis with minimal cytotoxicity towards human cells. The findings highlighted the importance of maintaining certain structural features while modifying others to achieve desired biological outcomes .
Data Tables
Q & A
Basic Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
